molecular formula C11H11NO4S B097579 Actinoquinol CAS No. 15301-40-3

Actinoquinol

Cat. No.: B097579
CAS No.: 15301-40-3
M. Wt: 253.28 g/mol
InChI Key: YAMVZYRZAMBCED-UHFFFAOYSA-N
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Description

(E)-2-Methyl-2-pentenoic acid is an organic compound with the molecular formula C6H10O2. . This compound is characterized by the presence of a double bond between the second and third carbon atoms and a carboxylic acid group at the end of the carbon chain. It is a colorless liquid with a pungent odor and is used in various chemical reactions and industrial applications.

Biochemical Analysis

Biochemical Properties

Actinoquinol plays a significant role in biochemical reactions, particularly in the context of proton-transfer reactions. In a study, it was found that this compound, a water-soluble strong photobase, interacts with the water solvent and the weak acid succinimide . In the first reaction channel, this compound extracts a proton from water, after which the newly generated hydroxide ion is scavenged by succinimide . In the second channel, succinimide forms a hydrogen-bonded complex with this compound, and the proton is transferred directly .

Cellular Effects

This compound has been observed to have effects on various types of cells and cellular processes. One of the key cellular effects of this compound is its ability to protect against oxidative damage. For instance, in the context of UVB-irradiated corneas, eye drops containing this compound were found to decrease changes in corneal optics and suppress oxidative damage .

Molecular Mechanism

The molecular mechanism of this compound primarily involves its interaction with water and succinimide in a proton-transfer reaction . This compound extracts a proton from water, generating a hydroxide ion that is then scavenged by succinimide . Alternatively, succinimide can form a hydrogen-bonded complex with this compound, leading to a direct proton transfer .

Temporal Effects in Laboratory Settings

While specific studies on the temporal effects of this compound in laboratory settings are limited, it’s known that this compound’s effects, such as its ability to protect against oxidative damage, can be observed upon application

Metabolic Pathways

Given its role in proton-transfer reactions , it’s plausible that this compound may interact with enzymes or cofactors involved in these reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

(E)-2-Methyl-2-pentenoic acid can be synthesized through several methods. One common synthetic route involves the aldol condensation of acetaldehyde and isobutyraldehyde, followed by oxidation of the resulting product . The reaction conditions typically involve the use of a base such as sodium hydroxide and an oxidizing agent like potassium permanganate.

Industrial Production Methods

In industrial settings, (E)-2-Methyl-2-pentenoic acid is produced through large-scale chemical processes that ensure high yield and purity. The industrial production methods often involve the use of catalysts and optimized reaction conditions to achieve efficient synthesis .

Chemical Reactions Analysis

Types of Reactions

(E)-2-Methyl-2-pentenoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carboxylic acids, ketones, alcohols, and substituted derivatives of (E)-2-Methyl-2-pentenoic acid .

Scientific Research Applications

(E)-2-Methyl-2-pentenoic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications and its role in drug development.

    Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-2-Methyl-2-pentenoic acid is unique due to its specific double bond position and the presence of a methyl group, which influences its reactivity and properties. This uniqueness makes it valuable in certain chemical reactions and industrial applications where other similar compounds may not be as effective .

Properties

IUPAC Name

8-ethoxyquinoline-5-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO4S/c1-2-16-9-5-6-10(17(13,14)15)8-4-3-7-12-11(8)9/h3-7H,2H2,1H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAMVZYRZAMBCED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=C(C=C1)S(=O)(=O)O)C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4046521
Record name Actinoquinol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15301-40-3
Record name Actinoquinol
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Actinoquinol [INN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Actinoquinol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165584
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Record name Actinoquinol
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Record name Actinoquinol
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Record name ACTINOQUINOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does Actinoquinol function as a photobase in aqueous solutions?

A1: this compound exhibits strong photobase properties when exposed to light. Upon absorbing light energy, this compound becomes capable of extracting a proton (H+) from water molecules, generating a hydroxide ion (OH−). [] This process is central to its activity in various applications.

Q2: What is the significance of the dual reaction channels observed in the reaction of this compound with succinimide?

A2: Research has identified two competing pathways in the reaction between this compound and the weak acid succinimide: []

    Q3: How effective is this compound in mitigating UVB-induced corneal damage?

    A3: Studies using rabbit models show this compound, particularly when combined with hyaluronic acid, can protect the cornea from UVB-induced damage. [, ] This protective effect is attributed to its antioxidant properties and its ability to reduce oxidative stress and inflammation. Applying this compound eye drops decreased corneal swelling, light absorption changes, and microscopical damage after UVB exposure. [, ]

    Q4: Are there any potential applications of this compound in drug delivery systems?

    A4: Research indicates that this compound can be incorporated into mucoadhesive nanoparticles composed of chitosan and hyaluronic acid. [] These nanoparticles demonstrate potential for ocular drug delivery due to their ability to adhere to the eye surface, prolonging drug release and enhancing bioavailability. The inclusion of this compound further enhances the system's antioxidant capacity, potentially benefiting the treatment of oxidative stress-related eye diseases. []

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